2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reactions: The benzodioxole moiety is then coupled with the thiazole ring through a nucleophilic substitution reaction, where the benzodioxole derivative reacts with a thiazole precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced thiazole derivatives.
Substitution: Various substituted thiazole and benzodioxole derivatives.
Scientific Research Applications
2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid derivatives: Compounds with similar structures but different substituents on the thiazole or benzodioxole rings.
Benzodioxole-containing compounds: Other compounds featuring the benzodioxole moiety, such as safrole and piperonyl butoxide.
Thiazole-containing compounds: Compounds with thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.
Uniqueness
This compound is unique due to its combination of the benzodioxole and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-7-11(12(16)17)20-13(15-7)14-5-8-2-3-9-10(4-8)19-6-18-9/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKIXBSRVQYXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC3=C(C=C2)OCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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